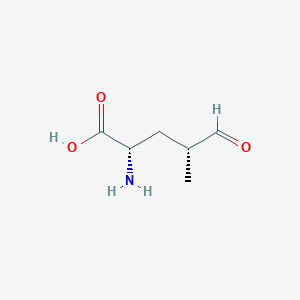

(4R)-5-oxo-L-leucine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S,4R)-2-amino-4-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(3-8)2-5(7)6(9)10/h3-5H,2,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |

InChI Key |

ALVALNHXAQAJAM-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)C=O |

Canonical SMILES |

CC(CC(C(=O)O)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the efficiency of chemical reactions, offering a powerful strategy for producing complex chiral molecules like (4R)-5-oxo-L-leucine and its derivatives.

Enantioselective Synthesis Utilizing Enzymatic Catalysis (e.g., Leucine (B10760876) Dehydrogenase)

The enantioselective synthesis of α-amino acids can be effectively achieved using leucine dehydrogenase (LDH). mdpi.com This enzyme catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. mdpi.comresearchgate.net Specifically, LDH from organisms like Bacillus cereus can be employed in a "transamination-like" reaction. mdpi.com In this system, an α-keto acid is reduced while an α-amino acid is simultaneously oxidized, eliminating the need for an external coenzyme regeneration system. mdpi.com This approach has been successful in synthesizing various L-amino acids, including L-tert-leucine, from their corresponding keto acids with high conversion rates. mdpi.comsci-hub.se The reaction conditions, such as pH, temperature, and substrate concentrations, are optimized to maximize yield and enantioselectivity. mdpi.com

| Enzyme | Source Organism | Substrate(s) | Product | Key Feature |

| Leucine Dehydrogenase (LDH) | Bacillus cereus | α-keto acids (e.g., trimethylpyruvate) and an amino donor (e.g., L-leucine) | L-amino acids (e.g., L-tert-leucine) | Catalyzes a transamination-like reaction for co-synthesis of α-amino acids and α-keto acids without external coenzyme regeneration. mdpi.comresearchgate.net |

This table summarizes the enzymatic synthesis of amino acids using Leucine Dehydrogenase.

Application of Biocatalysts for Specific (4R)-5-oxo-L-leucine Analog Production

Biocatalysts are instrumental in producing specific analogs of amino acids. For instance, enzymes like GriE, a δ-hydroxylating enzyme, can introduce hydroxyl groups at specific positions on aliphatic amino acids, including L-leucine. nih.gov This enzymatic oxidation can lead to the formation of a δ-carbonyl group, which can then spontaneously cyclize with the α-amino group to form a cyclic imine intermediate. nih.gov This intermediate can be further reduced to produce substituted proline derivatives, demonstrating how biocatalysis can be harnessed to create complex amino acid analogs. nih.gov Furthermore, engineered proline hydroxylases have been developed to introduce hydroxyl groups into proline and related structures like L-pipecolic acid, showcasing the potential for creating a diverse range of hydroxylated amino acid derivatives. google.comnih.gov

Chemical Synthesis Strategies for Oxo-Amino Acid Scaffolds

Chemical synthesis provides versatile routes to oxo-amino acid scaffolds, allowing for the construction of the core structure and subsequent modifications.

Stereoselective and Chiral Synthesis Pathways

The stereoselective synthesis of oxo-amino acids is crucial for their application in medicinal chemistry and other fields. nih.gov One common strategy involves using readily available natural amino acids as chiral starting materials. nih.gov For example, a concise synthesis of enantiopure, side chain-modified α-amino acids like 4-oxo-L-norvaline has been developed. nih.govacs.org This method utilizes the Knoevenagel condensation of β-ketoesters derived from L-aminocarboxylates with aldehydes, followed by reductive decarboxylation to yield the desired unnatural α-amino acids. nih.govacs.org This approach is noted for its generality and practicality in preparing γ(δ)-oxo α-amino acids. nih.govacs.org

Condensation Reactions and Side Chain Modifications

Condensation reactions are fundamental in building the carbon skeleton of oxo-amino acids. The Knoevenagel condensation, for instance, is a key step in creating side chain-modified α-amino acids. nih.govacs.org Another important reaction is the Ugi four-component reaction (U-4CR), which allows for the one-pot synthesis of peptide-like structures from an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. mdpi.com When an α-amino acid is used, it can act as both the amine and carboxylic acid component, leading to a five-center four-component Ugi-like reaction (U-5C-4CR) that produces multifunctional scaffolds. mdpi.com Side chain modifications can be introduced by selecting appropriate starting materials or through subsequent chemical transformations. For example, L-leucine can be derivatized to include a furan (B31954) ring and a conjugated ester moiety, altering its chemical properties. ontosight.ai

| Reaction Type | Key Reactants | Product Type | Significance |

| Knoevenagel Condensation | β-ketoesters from L-aminocarboxylates, aldehydes | γ(δ)-oxo α-amino acids | General and practical method for enantiopure synthesis. nih.govacs.org |

| Ugi 5C-4CR | α-amino acid, aldehyde/ketone, isocyanide | Multifunctionalized peptide-like scaffolds | High atom economy and rapid access to molecular diversity. mdpi.com |

This table highlights key condensation reactions used in the synthesis of oxo-amino acid scaffolds.

Preparation of Derivatized Forms for Advanced Research

To explore the full potential of (4R)-5-oxo-L-leucine in research, it is often necessary to prepare derivatized forms. Derivatization can enhance properties such as solubility, stability, or detectability in analytical methods. thermofisher.com For example, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common method to make amino acids more volatile for analysis by gas chromatography (GC). thermofisher.com Other derivatization strategies involve modifying the amino or carboxyl groups to create amides or esters, which can serve as prodrugs or allow for further chemical coupling. The synthesis of 6-diazo-5-oxo-L-norleucine (DON) prodrugs, for instance, involves coupling with substituted acetylated lysine (B10760008) to improve tumor-targeted delivery. nih.gov Similarly, derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is used for the chiral separation and quantification of amino acids by high-performance liquid chromatography (HPLC). mdpi.comfrontiersin.org

Strategies for Functional Group Derivatization

The chemical structure of (4R)-5-oxo-L-leucine, featuring a carboxylic acid, a ketone (oxo group), and a lactam, offers multiple sites for chemical modification. Derivatization of these functional groups is essential for creating probes to study its biological interactions, developing analytical standards, and generating prodrugs. researchgate.netgoogle.com Strategies often focus on modifying one functional group selectively while protecting others. google.com

Carboxylic Acid Derivatization: The carboxylic acid is a primary target for modification. Standard esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com For instance, reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl ester. Another common strategy is the formation of amides through coupling reactions. nih.gov Carbodiimide-mediated coupling, often catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt), allows for the formation of a peptide bond with various amines or amino acid esters. nih.gov For analytical purposes, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can produce esters suitable for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com

Ketone (Oxo Group) Derivatization: The ketone at the C5 position is a key site for introducing structural diversity.

Reduction: Stereoselective reduction of the ketone yields the corresponding 5-hydroxy derivative. nih.gov Reagents like L-selectride can be used for diastereoselective reductions of 4-oxo α-amino acid derivatives, which suggests its applicability to the 5-oxo position in this scaffold. acs.org Sodium borohydride (B1222165) (NaBH4) is another common reducing agent for this purpose. nih.gov

Reductive Amination: The ketone can be converted to an amine via reductive amination. This one-pot reaction involves the formation of an intermediate imine with an amine, followed by in situ reduction, to furnish valuable unnatural amino acids with novel functionalities. nih.gov

Olefination: Wittig-type reactions can convert the ketone into an alkene, introducing an exocyclic double bond. This transformation allows for the synthesis of analogs with altered conformations and electronic properties. nih.gov

Lactam Ring Derivatization: The pyroglutamate-like lactam ring can also be a point of modification. Protecting the nitrogen and carboxylic acid groups allows for reactions at other positions. google.com For example, derivatization of (2S)-pyroglutamic acid often involves N-protection followed by reactions at the C4 position. google.comgoogle.com Similar strategies could be applied to (4R)-5-oxo-L-leucine to introduce substituents on the carbon backbone of the ring.

The following table summarizes common derivatization strategies for the functional groups present in (4R)-5-oxo-L-leucine.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference(s) |

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | google.com |

| Carboxylic Acid | Amidation | Amine, Carbodiimide (e.g., DCC, EDC), HOBt | Amide | nih.gov |

| Carboxylic Acid | Analytical Derivatization | Pentafluorobenzyl bromide (PFB-Br) | PFB Ester | mdpi.com |

| Ketone (C5-oxo) | Reduction | L-selectride or Sodium Borohydride (NaBH₄) | Secondary Alcohol | nih.govacs.org |

| Ketone (C5-oxo) | Reductive Amination | Amine, Reducing Agent | Secondary/Tertiary Amine | nih.gov |

| Ketone (C5-oxo) | Wittig Olefination | Phosphonium Ylide | Alkene | nih.gov |

| Lactam Nitrogen | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP | N-Boc Protected Lactam | google.com |

Synthesis of Stable Analogs for Mechanistic Biochemical Studies

The synthesis of stable analogs of (4R)-5-oxo-L-leucine is critical for conducting mechanistic studies, probing enzyme active sites, and developing potential inhibitors. These analogs often incorporate modifications that are resistant to metabolic degradation or that mimic transition states.

Hydroxylated Analogs: A common strategy involves the synthesis of hydroxylated analogs by reducing the C5-ketone. This transformation converts the planar keto group into a chiral hydroxyl group, which can alter binding interactions. The stereoselective reduction of a 4-oxo α-amino acid derivative to an erythro-4-hydroxy product has been achieved with high diastereoselectivity using L-selectride, a method applicable to creating stable (4R, 5S)- or (4R, 5R)-5-hydroxy-L-leucine analogs. acs.org Such hydroxylated amino acids are frequently used as synthetic intermediates in medicinal chemistry. nih.gov

Halogenated Analogs: The introduction of halogens, such as chlorine or fluorine, can significantly alter the electronic properties and metabolic stability of a molecule. researchgate.net For example, γ-chloronorvaline, a leucine analog, was isolated from Streptomyces griseosporeus and demonstrated biological activity that was reversible by L-leucine, indicating it acts as a structural mimic. jst.go.jp Synthetic routes to create halogenated versions of 5-oxo-L-leucine could involve fluorination reagents or starting from halogenated precursors, providing stable analogs for biochemical evaluation. jst.go.jpnih.gov

Isotopically Labeled Analogs: Stable isotope-labeled analogs are indispensable for quantitative analysis in complex biological matrices by mass spectrometry. mdpi.com For instance, a stable-isotope labeled version of (4R)-5-oxo-L-leucine would serve as an ideal internal standard for its quantification in metabolic studies. Synthesis would involve using precursors enriched with ¹³C, ¹⁵N, or ²H.

Analogs with Modified Side Chains: Enzymatic and chemical methods can be employed to generate analogs with diverse side chains. The enzyme GriE has been shown to catalyze the δ-hydroxylation of L-leucine, a reaction that could be leveraged in chemoenzymatic pathways to synthesize the parent compound or its derivatives. oup.com Further chemical modifications can then be performed. For example, Knoevenagel condensation of β-ketoesters derived from amino acids with various aldehydes provides a general method for preparing γ- and δ-oxo α-amino acids, which are structurally related to 5-oxo-L-leucine. nih.gov

The table below details examples of stable analogs and their potential research applications.

| Analog Type | Structural Modification | Synthetic Strategy | Potential Application | Reference(s) |

| Hydroxylated Analog | Reduction of C5-ketone to a hydroxyl group | Stereoselective reduction with L-selectride or NaBH₄ | Probing hydrogen bonding interactions in enzyme active sites | nih.govacs.org |

| Halogenated Analog | Replacement of a hydrogen with a halogen (e.g., F, Cl) | Use of fluorinating agents (e.g., Deoxofluor) or halogenated starting materials | Increased metabolic stability; altered electronic properties for binding studies | jst.go.jpnih.gov |

| Isotopically Labeled Analog | Incorporation of ¹³C, ¹⁵N, or ²H | Synthesis using labeled precursors | Internal standard for quantitative mass spectrometry-based metabolomics | mdpi.com |

| Side-Chain Extended Analog | Alkylation or condensation to extend the carbon backbone | Knoevenagel condensation of β-ketoester derivatives with aldehydes | Investigating the spatial constraints of binding pockets | nih.gov |

| Enzymatically Generated Analog | δ-hydroxylation of leucine precursor | Chemoenzymatic synthesis using enzymes like GriE | Biocatalytic production of the parent compound and related structures | oup.com |

Enzymatic Transformations and Metabolic Interconversions Research

Leucine (B10760876) Dehydrogenase (LDH) in Reversible Biotransformations

Leucine dehydrogenase (LDH; EC 1.4.1.9) is a NAD(P)+-dependent oxidoreductase that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). core.ac.ukresearchgate.net It catalyzes the reversible oxidative deamination of L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoate (B1228126) (also known as α-ketoisocaproate), and ammonia. creative-enzymes.comnih.gov This reversible reaction is central to both the catabolism of L-leucine and the synthesis of L-leucine from its keto-acid precursor. core.ac.ukcreative-enzymes.com The enzyme is predominantly found in various Bacillus species. core.ac.ukresearchgate.net

Leucine dehydrogenase exhibits a degree of substrate promiscuity, acting on several aliphatic α-amino acids and their corresponding α-keto analogs. nih.govnih.gov While L-leucine is typically the preferred substrate, the enzyme also demonstrates significant activity towards L-valine, L-isoleucine, L-norvaline, and L-norleucine. nih.govsigmaaldrich.com The structure of the substrate, including the length and branching of the side chain, significantly influences the enzyme's activity. researchgate.net

Kinetic studies on LDH from various bacterial sources have provided detailed insights into its substrate affinity and catalytic efficiency. For instance, LDH from Bacillus sphaericus has been shown to catalyze the reductive amination of several aliphatic α-keto acids. researchgate.net The enzyme's affinity, represented by the Michaelis constant (K_m), and its turnover rate (k_cat) vary for different substrates.

A comparative analysis of the kinetic parameters of LDH from Bacillus sphaericus for different substrates reveals its preference. The enzyme generally shows a higher catalytic efficiency (k_cat/K_m) for the reductive amination of 4-methyl-2-oxopentanoic acid compared to the oxidative deamination of L-leucine. researchgate.net

Below is a data table summarizing the kinetic parameters of Leucine Dehydrogenase from Bacillus sphaericus for various substrates.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Relative Activity (%) |

| Oxidative Deamination | ||||

| L-Leucine | 1.0 - 1.12 sigmaaldrich.comresearchgate.net | 10.83 researchgate.net | 9.54 researchgate.net | 100 sigmaaldrich.com |

| L-Valine | 1.7 sigmaaldrich.com | - | - | 74 sigmaaldrich.com |

| L-Isoleucine | 1.8 sigmaaldrich.com | 3.31 researchgate.net | 4.17 researchgate.net | 58 sigmaaldrich.com |

| L-Norvaline | 0.98 researchgate.net | 1.53 researchgate.net | 1.54 researchgate.net | - |

| L-Norleucine | 6.3 sigmaaldrich.com | 0.18 researchgate.net | 0.14 researchgate.net | 10 sigmaaldrich.com |

| Reductive Amination | ||||

| 4-Methyl-2-oxopentanoic acid | 0.31 - 1.55 nih.govresearchgate.net | 99.38 researchgate.net | 58.53 researchgate.net | 100 researchgate.net |

| 3-Methyl-2-oxopentanoic acid | 0.38 researchgate.net | 27.63 researchgate.net | 71.29 researchgate.net | 64 researchgate.net |

| 2-Oxopentanoic acid | 1.08 researchgate.net | 47.69 researchgate.net | 43.59 researchgate.net | 25 researchgate.net |

| 4-Methylthio-2-oxobutyric acid | - | - | - | 19 researchgate.net |

| 2-Oxobutyric acid | - | - | - | 11 researchgate.net |

Data compiled from multiple sources. nih.govsigmaaldrich.comresearchgate.net Note: '-' indicates data not available.

The catalytic activity of Leucine Dehydrogenase is significantly influenced by environmental factors, primarily pH and temperature. The optimal conditions can vary depending on the source organism of the enzyme.

pH: LDH generally exhibits optimal activity in alkaline conditions. For the oxidative deamination reaction, the optimum pH for LDH from various sources like Bacillus stearothermophilus and Exiguobacterium sibiricum is reported to be between 8.8 and 10.5. frontiersin.orguniprot.org For the reductive amination reaction, the optimal pH is typically around 8.5 to 9.5. frontiersin.orgmdpi.com For instance, LDH from Bacillus cereus has an optimal pH range of 10.5-10.8 for the L-leucine substrate and 9.4 for the α-ketoisocaproate substrate. merckmillipore.com The enzyme from a cold-adapted bacterium, Pseudoalteromonas sp. ANT178, showed the highest activity at pH 9.0. nih.gov

Temperature: The optimal temperature for LDH activity also varies. Thermophilic LeuDHs can have optimal temperatures ranging from 40-75°C. nih.gov For example, the enzyme from Bacillus cereus has a temperature optimum of 65°C. merckmillipore.com In contrast, a cold-adapted LeuDH from Pseudoalteromonas sp. ANT178 exhibits its highest activity at 30°C and retains 40% of its activity at 0°C. nih.gov The thermostability of the enzyme is also a key characteristic; for example, the LDH from Bacillus sphaericus is stable up to 60°C for a short duration. sigmaaldrich.com

The following table provides a summary of the optimal pH and temperature for Leucine Dehydrogenase from different sources.

| Enzyme Source | Optimal pH (Oxidative Deamination) | Optimal pH (Reductive Amination) | Optimal Temperature (°C) |

| Bacillus cereus | 10.5 - 10.8 merckmillipore.com | 9.4 merckmillipore.com | 65 merckmillipore.com |

| Bacillus stearothermophilus | 8.8 - 9.7 frontiersin.org | - | - |

| Exiguobacterium sibiricum | - | 8.5 frontiersin.org | - |

| Thermoactinomyces intermedius | 10.0 - 10.5 uniprot.org | - | >65 (thermostable) uniprot.org |

| Pseudoalteromonas sp. ANT178 | - | 9.0 nih.gov | 30 nih.gov |

| Pseudomonas balearica | 11.5 mdpi.com | - | - |

Data compiled from multiple sources. frontiersin.orguniprot.orgmerckmillipore.comnih.govmdpi.com Note: '-' indicates data not available.

The catalytic mechanism of Leucine Dehydrogenase involves the binding of substrates and the cofactor NAD+ to the enzyme's active site, followed by a hydride transfer. creative-enzymes.com The enzyme from Bacillus sphaericus is an octamer, with each subunit comprising two domains separated by a deep cleft. core.ac.ukrcsb.org The NAD+ cofactor binds within this cleft. core.ac.ukrcsb.org

The catalytic cycle is believed to involve a conformational change where the cleft closes during the hydride transfer step. rcsb.org For the reductive amination reaction, studies on LDH from Bacillus sphaericus suggest a sequential ordered mechanism where NADH binds first, followed by the α-keto acid (e.g., α-ketoisocaproate) and then ammonia. nih.gov The products are then released in the order of the L-amino acid and NAD+. nih.gov

Structural studies have identified key amino acid residues involved in substrate binding and catalysis. core.ac.uk Comparison with the homologous glutamate (B1630785) dehydrogenase has revealed that point mutations in the substrate side-chain specificity pocket are responsible for the differential amino acid specificity. core.ac.ukrcsb.org For instance, residues Lys68 and Asp165 (in B. sphaericus LDH) are conserved and implicated in binding the substrate and in proton transfer, respectively. core.ac.uk The enzyme is also known to be inhibited by sulfhydryl reagents and pyridoxal (B1214274) 5'-phosphate, indicating the importance of cysteine and lysine (B10760008) residues for its activity. nih.gov

Influence of Environmental Parameters on LDH Activity

Branched-Chain Amino Acid Aminotransferase (BCAT) Pathways in Relation to Keto-Acids

Branched-chain amino acid aminotransferase (BCAT; EC 2.6.1.42), also known as branched-chain amino acid transaminase, is another key enzyme in the metabolism of branched-chain amino acids. wikipedia.org It catalyzes the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs). nih.govmdpi.com

BCAT plays a fundamental role in the formation of keto-acid precursors by transferring the amino group from a BCAA to α-ketoglutarate, which in turn forms glutamate. mdpi.comontosight.ai This reaction is reversible, allowing for the interconversion between BCAAs and their keto-acid counterparts, which is crucial for maintaining amino acid homeostasis. ontosight.ai In humans and other mammals, two isoforms of BCAT exist: a mitochondrial (BCATm) and a cytosolic (BCATc) form. wikipedia.org

The reaction catalyzed by BCAT can be represented as: BCAA + α-ketoglutarate ⇌ BCKA + Glutamate ontosight.ai

This process is the first step in BCAA catabolism and is essential for producing BCKAs, which can then be further metabolized. mdpi.com For example, in skeletal muscle, where BCAT activity is high, the transamination of BCAAs is a dominant process. mdpi.comfrontiersin.org The resulting BCKAs can be released into the bloodstream and taken up by other tissues, such as the liver, for further catabolism. mdpi.com Studies in various model systems, including Saccharomyces cerevisiae, have elucidated the distinct roles of the mitochondrial and cytosolic BCAT isoforms in BCAA metabolism. microbialcell.com In some organisms, keto acids, rather than amino acids, are considered the primary precursors for certain flavor volatiles. nih.gov

Other Relevant Enzymatic Systems and Interactions

While LDH and BCAT are central to the metabolism of leucine and its keto-acid, other enzymes are also involved in the broader metabolic network. The branched-chain α-keto acid dehydrogenase complex (BCKDH) is a critical enzyme complex that catalyzes the irreversible oxidative decarboxylation of the BCKAs formed by BCAT. nih.govresearchgate.net This is a rate-limiting step in BCAA catabolism. researchgate.net

Furthermore, in biotechnological applications for the synthesis of amino acids, LDH is often coupled with other enzymes for cofactor regeneration. For instance, formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) are frequently used to regenerate NADH from NAD+. frontiersin.orgnih.gov This enzymatic coupling is essential for driving the reductive amination reaction catalyzed by LDH towards product formation. frontiersin.org

Glutamate Dehydrogenase Interactions with Leucine Metabolism

The interplay between L-leucine metabolism and the enzyme glutamate dehydrogenase (GDH) is a critical nexus in cellular energy regulation and amino acid interconversion. Glutamate dehydrogenase catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate (also known as 2-oxoglutarate) and ammonia, utilizing either NAD+ or NADP+ as a cofactor. ebi.ac.uk This reaction provides a direct link between the metabolism of amino acids and the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. ebi.ac.uk

L-leucine does not directly serve as a substrate for GDH but acts as a significant allosteric activator of the enzyme. diabetesjournals.org This activation enhances the conversion of glutamate to α-ketoglutarate, thereby promoting the entry of carbon skeletons into the TCA cycle for oxidation. diabetesjournals.orgfrontiersin.org The metabolic journey of L-leucine begins with its transamination, a reaction catalyzed by branched-chain amino acid aminotransferases (BCAT). In this initial step, the amino group from L-leucine is transferred to α-ketoglutarate, yielding α-ketoisocaproate (α-KIC) and L-glutamate. frontiersin.orgwikipedia.org

The newly formed L-glutamate can then be processed by the now-activated glutamate dehydrogenase. The significance of this interaction is particularly pronounced in pancreatic β-cells, where it plays a role in insulin (B600854) secretion. diabetesjournals.org The activation of GDH by L-leucine leads to increased mitochondrial metabolism and ATP production, which are key signals for insulin release. diabetesjournals.org This pathway highlights a sophisticated mechanism where the catabolism of a single amino acid, L-leucine, can amplify energy production and influence hormonal signaling through its interaction with glutamate metabolism. diabetesjournals.org The process effectively links the catabolism of branched-chain amino acids to the central carbon and nitrogen metabolic pathways of the cell. ebi.ac.ukfrontiersin.org

| Key Molecules in Leucine-GDH Interaction | Role |

| L-Leucine | Allosteric activator of Glutamate Dehydrogenase (GDH). diabetesjournals.org |

| Glutamate Dehydrogenase (GDH) | Catalyzes the conversion of L-glutamate to α-ketoglutarate. ebi.ac.uk |

| α-Ketoisocaproate (α-KIC) | Keto acid produced from the transamination of L-leucine. wikipedia.org |

| L-Glutamate | Product of L-leucine transamination; substrate for GDH. frontiersin.org |

| α-Ketoglutarate | Substrate for leucine transamination; product of GDH reaction; intermediate of the TCA cycle. frontiersin.org |

Hydroxylation Enzymes Affecting L-Leucine Derivatives

The structural diversity of L-leucine derivatives is significantly expanded by the action of hydroxylation enzymes, particularly those belonging to the Fe(II)/α-ketoglutarate-dependent oxygenase superfamily. nih.govresearchgate.net These enzymes catalyze the regio- and stereoselective hydroxylation of L-leucine at various positions, creating valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. mdpi.com Hydroxylated leucines, such as hydroxyleucine (HLeu), are key precursors in the biosynthesis of bioactive compounds with antibacterial and antifungal properties. mdpi.com

One notable enzyme is GriE, a leucine 5-hydroxylase from Streptomyces sp. DSM40835, which is involved in the biosynthesis of griselimycins, a class of anti-tuberculosis antibiotics. nih.govmdpi.com GriE specifically converts L-leucine into (2S,4R)-5-hydroxyleucine. nih.govmdpi.com This reaction demonstrates high substrate specificity, as the enzyme shows no activity with D-leucine, L-valine, or L-isoleucine. nih.gov Research has shown that GriE can also facilitate a double oxidation at the C5 position, leading to the formation of an imine intermediate. mdpi.com This intermediate is a crucial precursor in the synthesis of (2S,4R)-4-methylproline, another important component of bioactive peptides. mdpi.com

Other L-leucine dioxygenases have been identified in cyanobacteria. LdoA, from Nostoc punctiforme, and AvLDO, from Anabaena variabilis, also catalyze the C5 hydroxylation of L-leucine but produce a different diastereomer, (2S,4S)-5-hydroxyleucine. researchgate.netmdpi.com These enzymes exhibit a broader substrate range compared to GriE, also acting on other amino acids like L-norleucine and L-methionine. researchgate.netmdpi.com The stereo- and regioselectivity of these hydroxylases are fundamental in determining the final stereochemistry of the natural products derived from their action. nih.gov

| Enzyme | Source Organism | Substrate | Product |

| GriE | Streptomyces sp. DSM40835 | L-Leucine | (2S,4R)-5-Hydroxyleucine nih.govmdpi.com |

| LdoA | Nostoc punctiforme | L-Leucine | (2S,4S)-5-Hydroxyleucine researchgate.netmdpi.com |

| AvLDO | Anabaena variabilis | L-Leucine | (2S,4S)-5-Hydroxyleucine researchgate.netmdpi.com |

| EcdK | Emericella rugulosa | L-Leucine | (2S,4R)-5-Hydroxyleucine nih.gov |

Biochemical Roles and Pathway Integration in Model Systems

Involvement in Cellular Metabolic Networks (excluding human clinical metabolism)

The metabolic pathways of branched-chain amino acids (BCAAs), including leucine (B10760876), are fundamental to cellular energy homeostasis and biosynthesis in a variety of non-human model systems.

The catabolism of BCAAs is a multi-step process that is conserved across many life forms. mdpi.com In mammals, the initial and reversible step is the transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). mdpi.comnih.gov This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes. mdpi.combiorxiv.org Specifically, L-leucine is converted to its keto-analog, α-ketoisocaproate (KIC), also known as 4-methyl-2-oxopentanoic acid. mdpi.comnih.govfrontiersin.orgwikipedia.org This transamination predominantly occurs in the skeletal muscle of mammals due to high BCAT activity. mdpi.com The most common nitrogen acceptor in this reaction is α-ketoglutarate, which is converted to glutamate (B1630785). mdpi.com

The resulting BCKAs, including KIC, are then transported to other tissues, such as the liver, where they undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.combiorxiv.orgmdpi.com This is the rate-limiting step in BCAA catabolism. mdpi.com The products of this reaction are CoA-conjugated compounds that can enter various metabolic pathways. frontiersin.org For instance, the metabolism of KIC ultimately yields acetyl-CoA and acetoacetate. mdpi.com

Studies in various animal models have highlighted the importance of this pathway. For example, BCAT2 knockout mice exhibit increased levels of BCAAs. frontiersin.org The transamination of leucine to KIC is also crucial for inhibiting protein degradation in skeletal muscle. frontiersin.org

Table 1: Key Enzymes and Products in the Initial Steps of Leucine Metabolism

| Starting Substrate | Enzyme | Product | Co-substrate/Co-product | Cellular Location (Mammals) |

| L-Leucine | Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate (KIC) | α-Ketoglutarate / Glutamate | Primarily Skeletal Muscle (transamination) |

| α-Ketoisocaproate (KIC) | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Isovaleryl-CoA | NAD+ / NADH + H+ | Liver, Heart, Adipose Tissue (oxidative decarboxylation) |

This table provides a simplified overview of the initial steps in leucine catabolism in mammalian model systems.

The metabolic products derived from (4R)-5-oxo-L-leucine's parent compound, L-leucine, and its keto-analog, KIC, are directly integrated into central carbon metabolism, most notably the tricarboxylic acid (TCA) cycle. The breakdown of KIC ultimately produces acetyl-CoA. mdpi.commdpi.com Acetyl-CoA is a primary substrate for the TCA cycle, condensing with oxaloacetate to form citrate, thus fueling this central metabolic hub for energy production in the form of ATP. frontiersin.org

The catabolism of other BCAAs, isoleucine and valine, also feeds into the TCA cycle. Valine is glucogenic, contributing a three-carbon unit as succinyl-CoA, while isoleucine is both glucogenic (yielding succinyl-CoA) and ketogenic (yielding acetyl-CoA). cocukmetabolizma.comcocukmetabolizma.comresearchgate.net Leucine, being solely ketogenic, provides a significant source of acetyl-CoA. cocukmetabolizma.com

In pancreatic β-cells of rats, it has been shown that the deaminated derivative of L-leucine, referred to as oxo-4-methylpentanoic acid (OMP), can direct the metabolism of GABA into the Krebs cycle. portlandpress.com Furthermore, the transamination of leucine to α-ketoisocaproate and its subsequent entry into the TCA cycle via acetyl-CoA can lead to increased ATP production. diabetesjournals.org This highlights the anaplerotic potential of BCAA catabolism, replenishing TCA cycle intermediates and supporting cellular energy demands. nih.govresearchgate.net The α-ketoglutarate formed during the initial transamination of leucine can also enter the TCA cycle. nih.gov

Intermediary Metabolism of Branched-Chain Amino Acids and their Keto-Analogs

Regulatory Implications in Non-Human Biological Pathways

Metabolites of L-leucine, including its keto-analogs, have significant regulatory roles in key cellular processes, extending beyond their function as mere metabolic intermediates.

Leucine and its metabolites are well-established activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. bevital.nofrontiersin.orgzotarellifilhoscientificworks.com The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. frontiersin.orgmdpi.com Activation of mTORC1 by leucine is a critical mechanism for nutrient sensing within the cell. diabetesjournals.orgnih.gov

In various non-human models, including rats and cell cultures, leucine has been shown to stimulate mTORC1 signaling, leading to the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgphysiology.org This signaling cascade ultimately promotes the initiation of protein translation. cambridge.org Studies in muscle cultures have demonstrated that leucine can significantly increase the activation of p70-S6K. zotarellifilhoscientificworks.com The activation of mTORC1 by amino acids like leucine is thought to be mediated by the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it can be activated. frontiersin.orgzotarellifilhoscientificworks.com

The influence of L-leucine and its keto-acid, KIC, on protein turnover has been a subject of extensive research in non-human models. Leucine is known to stimulate skeletal muscle protein synthesis and suppress proteolysis. frontiersin.org The stimulation of protein synthesis is largely attributed to the activation of the mTORC1 pathway. imrpress.comopenaccessjournals.com

Conversely, KIC, the transamination product of leucine, has been shown to be important in the inhibition of muscle protein degradation. frontiersin.org Studies in rats have indicated that the transamination of leucine to KIC is a necessary step for this anti-proteolytic effect. frontiersin.org Research has also explored the effects of branched-chain ketoacids on reducing muscle protein degradation. nih.govnih.gov While the precise mechanisms are still under investigation, these findings underscore the dual regulatory role of leucine and its metabolites in maintaining protein homeostasis in non-human systems. mdpi.com

Table 2: Regulatory Effects of Leucine and its Metabolites in Non-Human Models

| Compound | Cellular Process | Signaling Pathway | Model System(s) |

| L-Leucine | Protein Synthesis | mTORC1 Activation | Rats, C2C12 myoblasts, Muscle cultures |

| α-Ketoisocaproate (KIC) | Inhibition of Protein Degradation | - | Rat skeletal muscle |

This table summarizes the key regulatory roles of leucine and its primary keto-acid in non-human research models.

Modulation of Signaling Pathways (e.g., mTOR Activation by Related Compounds)

Occurrence and Significance in Microbial and Fungal Metabolism Research

The biosynthesis and metabolism of leucine and its derivatives are also crucial in microorganisms and fungi. Unlike animals, plants and microorganisms can synthesize leucine de novo from pyruvic acid through a series of enzymatic reactions. wikipedia.org The enzymes involved in this pathway include α-isopropylmalate synthase, isopropylmalate isomerase, and leucine aminotransferase. wikipedia.org

In the fungus Saccharomyces cerevisiae, the leucine biosynthetic pathway is well-characterized, with genes such as LEU4, LEU9, LEU1, and LEU2 encoding the key enzymes. nih.gov The regulation of this pathway occurs at both the genetic and enzymatic levels, with the transcriptional regulator Leu3p playing a dual role as both an activator and a repressor. nih.gov

Research in Candida albicans has investigated the role of α-ketoisocaproic acid (KICA) in its central carbon metabolism. plos.org In bacteria like Pseudomonas fluorescence, a compound identified as L-prolinamide, 5-oxo-l-prolyl-l-phenylanyl-4-hydroxy has been studied for its potential antifungal properties against Pythium spp. researchgate.net Furthermore, the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) has been shown to inhibit glutamine-utilizing enzymes in Escherichia coli. glpbio.comnih.gov The study of leucine uptake and metabolism in Mycobacterium tuberculosis has identified it as a potential target for new therapeutic strategies. elifesciences.org Leucine dehydrogenase, an enzyme that catalyzes the conversion of α-keto acids to α-amino acids, plays a significant role in the biosynthesis of L-tert-leucine in engineered Escherichia coli. nih.gov These studies highlight the diverse and significant roles of leucine and its related compounds in the metabolism and potential biotechnological applications of various microorganisms and fungi.

Identification as Secondary Metabolites

The identification of (4R)-5-oxo-L-leucine as a secondary metabolite from specific microbial or plant sources is not well-documented in publicly accessible scientific literature. Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. While L-leucine itself is a primary metabolite essential for protein synthesis acs.org, its derivatives can be part of secondary metabolic pathways.

For instance, related compounds such as 6-diazo-5-oxo-L-norleucine have been isolated from Streptomyces species and are known to be non-proteinogenic amino acids produced as secondary metabolites oup.com. Similarly, other leucine-containing cyclic dipeptides like cyclo(L-Leu-L-Pro) have been identified as secondary metabolites produced by fungi such as Aspergillus versicolor. However, direct evidence for the natural production of (4R)-5-oxo-L-leucine remains to be explicitly detailed in research findings.

The biosynthesis of L-leucine from 3-methyl-2-oxobutanoic acid is a well-understood pathway researchgate.net. The conversion of L-leucine to an oxo-derivative would likely involve enzymatic oxidation, potentially catalyzed by L-amino acid oxidases, which are known to convert L-amino acids to their corresponding α-keto acids researchgate.net. The formation of a 5-oxo derivative, specifically with the (4R) stereochemistry, would require a highly specific enzymatic reaction, the details of which have not been fully elucidated for this particular compound.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are paramount for the separation, identification, and quantification of oxo-amino acids like (4R)-5-oxo-L-leucine from complex biological matrices or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids due to its versatility and sensitivity. researchgate.net For oxo-amino acids, reversed-phase HPLC (RP-HPLC) is commonly employed. While direct analysis of underivatized amino acids is possible, it can be challenging due to their polar, zwitterionic nature. nih.govsigmaaldrich.com Therefore, pre-column derivatization is a frequent strategy to enhance chromatographic separation, improve detection sensitivity, and ensure accurate quantification. nih.govnih.gov

Reagents such as o-phthalaldehyde (B127526) (OPA), when combined with a thiol, or 9-fluorenylmethyl chloroformate (FMOC), react with the primary or secondary amine groups of amino acids to form fluorescent or UV-active derivatives, respectively. nih.govshimadzu.comphenomenex.com The Waters AccQ•Tag method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is another robust pre-column derivatization technique that derivatizes both primary and secondary amines. For a compound like (4R)-5-oxo-L-leucine, where the primary amine of the parent leucine (B10760876) molecule has formed a cyclic lactam, derivatization would target the secondary amine within the pyrrolidone ring.

The resulting derivatives are then separated on a C18 column using a gradient elution, typically with a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly performed using UV-Visible or fluorescence detectors, depending on the properties of the chosen derivatizing agent. nih.govnih.gov HPLC coupled with mass spectrometry (HPLC-MS) offers even greater specificity and sensitivity. nih.govgoogle.com

Table 1: Representative HPLC Conditions for Amino Acid Analysis

| Parameter | Condition | Purpose/Comment |

| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse-AAA, Kinetex EVO C18) | Standard for separating moderately polar to nonpolar analytes like derivatized amino acids. nih.govphenomenex.com |

| Mobile Phase A | Buffered aqueous solution (e.g., 40 mM Sodium Phosphate, pH 7.8) | Controls pH and provides the polar component of the mobile phase system. nih.gov |

| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifier used to elute analytes from the column in a gradient. nih.gov |

| Elution | Gradient | The concentration of Mobile Phase B is increased over time to elute compounds with increasing hydrophobicity. nih.gov |

| Derivatization | Pre-column with OPA, FMOC, or AQC | Enhances UV absorbance or fluorescence, improving detection and chromatographic behavior. nih.govshimadzu.com |

| Detection | UV-Visible (e.g., 338 nm for OPA, 260 nm for others) or Fluorescence | Choice of detector depends on the derivatizing agent used. nih.govresearchgate.net |

| Temperature | 40°C | Controlled column temperature ensures reproducible retention times. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and definitive mass-based identification, but it requires analytes to be volatile and thermally stable. thermofisher.com Amino acids and their derivatives, including (4R)-5-oxo-L-leucine, are polar and non-volatile, necessitating chemical derivatization prior to analysis.

A common approach for related oxo-proline compounds involves a two-step derivatization process. mdpi.comnih.govresearchgate.net First, the carboxylic acid group is esterified, for instance, by heating with methanolic HCl to form a methyl ester. mdpi.comnih.gov Second, any remaining active hydrogens, such as on the lactam nitrogen, are acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This procedure creates a derivative that is sufficiently volatile for GC analysis.

The mass spectrometer then detects the derivatized molecule and its characteristic fragments. For quantitative studies, analysis is often performed in the electron-capture negative-ion chemical ionization (ECNICI) mode, which offers high sensitivity for electrophilic derivatives (like PFP-amides). nih.gov Selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ions enhances quantitative accuracy, especially when used with a stable-isotope labeled internal standard. nih.gov For pyroglutamic acid, the Me-PFP derivative gives a molecular ion at m/z 269. nih.gov

The choice of derivatization reagent is critical for successful chromatographic analysis, influencing the stability of the derivative, chromatographic resolution, and detection sensitivity.

For GC-MS analysis , silylation is a widely used technique. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are notably more stable and less sensitive to moisture compared to older trimethylsilyl (B98337) (TMS) derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another effective reagent for creating stable derivatives for GC-MS with ECNICI detection is pentafluorobenzyl bromide (PFB-Br), which targets the carboxylic acid group. mdpi.comnih.govresearchgate.net

For HPLC analysis , modern derivatization reagents are designed for rapid reaction times, stability, and compatibility with automated systems. The aforementioned OPA and FMOC are classic examples that continue to be used in automated pre-column derivatization setups where the reaction occurs in the autosampler just before injection. shimadzu.com More recently, novel reagents have been developed to improve detection in mass spectrometry. For example, Ns-MOK-β-Pro-OSu was designed as a derivatization reagent for UHPLC-HRMS/MS, providing characteristic fragment ions that facilitate highly selective and sensitive detection of amino acids. mdpi.com

Table 2: Comparison of Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Technique | Target Functional Group(s) | Key Advantage |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS | -OH, -NH, -SH, -COOH | Forms TBDMS derivatives that are more stable and moisture-resistant than TMS derivatives. |

| Pentafluoropropionic Anhydride | PFPA | GC-MS | -OH, -NH | Creates highly electrophilic PFP derivatives suitable for sensitive ECNICI detection. mdpi.comnih.gov |

| Pentafluorobenzyl Bromide | PFB-Br | GC-MS | -COOH | Forms stable PFB esters, also excellent for ECNICI-MS analysis. nih.govresearchgate.net |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | HPLC-UV/Fluorescence | Primary & Secondary Amines | Forms stable, highly fluorescent derivatives. nih.gov |

| o-Phthalaldehyde (with thiol) | OPA | HPLC-Fluorescence | Primary Amines | Rapid reaction at room temperature, suitable for automated pre-column derivatization. shimadzu.comphenomenex.com |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | HPLC-Fluorescence | Primary & Secondary Amines | Derivatizes both amine types to form stable, fluorescent products (AccQ•Tag method). |

Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and electronic environment of (4R)-5-oxo-L-leucine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments can confirm the connectivity and stereochemistry of (4R)-5-oxo-L-leucine.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to each unique proton in the molecule. This would include the α-proton, the diastereotopic β- and γ-protons of the pyrrolidone ring, the protons of the isobutyl side chain, and the proton on the lactam nitrogen. thieme-connect.de The chemical shifts and coupling constants provide information about the electronic environment and spatial relationship of neighboring protons. rsc.org

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom. Key resonances would include those for the two carbonyl carbons (amide and carboxylic acid), the α-carbon, and the carbons of the pyrrolidone ring and the isobutyl group. frontierspartnerships.orgresearchgate.net

2D NMR: Two-dimensional techniques are used to establish the molecular framework. ¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). uoc.gr ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. thieme-connect.dersc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (4R)-5-oxo-L-leucine *

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C=O (acid) | Carbonyl | - | ~174-178 | Carboxylic acid carbonyl. rsc.org |

| C=O (lactam) | Carbonyl | - | ~170-174 | Amide carbonyl in a 5-membered ring. rsc.org |

| C2 (α-carbon) | CH | ~4.0-4.4 | ~55-60 | Alpha to both carbonyl and nitrogen. researchgate.net |

| C3 | CH₂ | ~2.1-2.5 | ~30-35 | Pyrrolidone ring methylene (B1212753). |

| C4 | CH | ~2.2-2.6 | ~35-40 | Pyrrolidone ring methine, adjacent to the isobutyl group. |

| N-H | NH | ~7.5-8.5 | - | Lactam proton, often broad. |

| C1' (side chain) | CH₂ | ~1.6-1.9 | ~40-45 | Methylene of the isobutyl group. |

| C2' (side chain) | CH | ~1.5-1.8 | ~24-28 | Methine of the isobutyl group. |

| C3' (side chain) | CH₃ | ~0.9-1.0 | ~21-23 | Diastereotopic methyl groups. |

*Predicted values are estimates based on data for pyroglutamic acid, leucine, and other cyclic amino acid derivatives. Actual values depend on solvent and experimental conditions. rsc.orgresearchgate.netecmdb.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For (4R)-5-oxo-L-leucine, the IR spectrum would be dominated by characteristic absorption bands. nasa.govnih.gov There would be two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and one for the five-membered lactam (amide), which appears at a higher frequency than a linear amide, around 1680-1700 cm⁻¹. vulcanchem.commsu.edu Other significant bands would include the O-H stretch from the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretch of the lactam (around 3200-3300 cm⁻¹), and C-H stretching bands (around 2850-3000 cm⁻¹). rsc.org

Table 4: Characteristic IR Absorption Frequencies for (4R)-5-oxo-L-leucine

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Lactam (Amide) | N-H stretch | 3200 - 3300 |

| Lactam (Amide) | C=O stretch (Amide I) | 1680 - 1700 |

| Amine | N-H bend (Amide II) | 1510 - 1550 |

| Alkyl | C-H stretch | 2850 - 3000 |

Reference data from similar structures. rsc.orgvulcanchem.commsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores in (4R)-5-oxo-L-leucine are the carbonyl groups of the lactam and the carboxylic acid. ysu.edu Saturated carboxylic acids and amides typically exhibit weak absorption (n→π* transition) at wavelengths between 200-220 nm. nist.gov Therefore, (4R)-5-oxo-L-leucine is expected to be a weak UV absorber with a λ-max below the typical cutoff for many analytical applications unless a derivatizing agent with a strong chromophore is used. jlps.gr.jp

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of (4R)-5-oxo-L-leucine, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the compound's molecular formula.

While isoleucine and leucine are isobaric, meaning they have the same mass, they can be distinguished using certain mass spectrometry techniques that induce side-chain fragmentation. rapidnovor.com The fragmentation of the isobutyl side chain of the leucine moiety in (4R)-5-oxo-L-leucine is a key diagnostic feature.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of a compound like (4R)-5-oxo-L-leucine would be expected to undergo characteristic fragmentation. Based on studies of similar compounds, a significant fragmentation pathway for pyroglutamic acid-containing molecules is the neutral loss of the pyroglutamic acid moiety itself. Furthermore, the fragmentation of derivatized amino acids often involves cleavage at the bonds adjacent to carbonyl groups. libretexts.org For instance, in the mass spectrum of derivatized 5-oxo-L-proline, characteristic fragmentation patterns are observed that allow for its identification. nist.gov

The analysis of derivatized forms of (4R)-5-oxo-L-leucine, such as its trimethylsilyl (TMS) derivative, can also provide valuable structural information. The mass spectrum of the TMS derivative of pyroglutamic acid shows specific fragmentation patterns that are useful for its characterization. nist.gov

| Fragment Ion | Proposed Structure/Origin | Significance in Identification |

|---|---|---|

| [M+H]⁺ | Protonated molecule | Confirms molecular weight |

| [M-H₂O+H]⁺ | Loss of water | Common fragment for carboxylic acids |

| [M-C₄H₉+H]⁺ | Loss of the isobutyl side chain | Characteristic of the leucine moiety |

| Fragment corresponding to pyroglutamic acid | Cleavage of the bond linking the side chain | Indicates the pyroglutamic acid core |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.

While a specific crystal structure for (4R)-5-oxo-L-leucine has not been reported in the reviewed literature, the crystal structures of related compounds, such as pyroglutamic acid and various leucine derivatives, provide a strong basis for predicting its solid-state conformation. The crystal structure of pyroglutamic acid reveals a monoclinic system with the space group P2₁/c. ysu.edu The structure is stabilized by N-H···O and O-H···O hydrogen bonds, and the five-membered ring is non-planar. ysu.edu

Studies on derivatives of 5-oxoproline show that the core pyroglutamic acid structure is maintained, with variations in the crystal packing and intermolecular interactions depending on the nature of the substituents. For example, the crystal structure of N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)leucine, an orthorhombic crystal, demonstrates a three-dimensional framework linked by O-H···O and N-H···O hydrogen bonds. iucr.orgiucr.org Similarly, a magnesium(II) complex with N-benzenesulphonyl-L-leucine forms a one-dimensional chain structure through hydrogen bonds and π-π stacking. mdpi.com

Based on these related structures, it is anticipated that the crystal structure of (4R)-5-oxo-L-leucine would feature a puckered five-membered lactam ring. The isobutyl group would likely adopt a staggered conformation to minimize steric strain. The crystal packing would be dominated by a network of intermolecular hydrogen bonds involving the carboxylic acid group and the amide N-H group, similar to what is observed in other amino acids and their derivatives.

| Parameter | Predicted Value/Feature | Basis for Prediction |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Based on pyroglutamic acid and leucine derivatives ysu.eduiucr.org |

| Space Group | Chiral space group (e.g., P2₁) | The compound is chiral |

| Key Intermolecular Interactions | Extensive N-H···O and O-H···O hydrogen bonding | Common feature in amino acid and peptide crystals ysu.eduiucr.orgiucr.org |

| Molecular Conformation | Non-planar five-membered ring | Observed in pyroglutamic acid ysu.edu |

Raman Spectroscopy for Vibrational and Phase Behavior Analysis of Amino Acid Crystals

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. This method is particularly well-suited for the analysis of amino acid crystals, offering insights into their phase behavior and intermolecular interactions.

The Raman spectrum of (4R)-5-oxo-L-leucine is expected to be a composite of the vibrational modes of the pyroglutamic acid ring and the leucine side chain. Studies on L-leucine crystals have provided detailed assignments of its Raman bands. scielo.brresearchgate.net For instance, the spectral region between 2800 and 3100 cm⁻¹ is characterized by the stretching vibrations of the methylene and methyne groups of the isobutyl side chain. scielo.br The symmetric and asymmetric bending modes of the CH₃ groups are typically observed around 1391-1411 cm⁻¹ and 1458-1475 cm⁻¹, respectively. scielo.br

The vibrational modes of the pyroglutamic acid moiety are also well-characterized. Research on L-pyroglutamic acid has shown that differences in Raman spectra between its polymorphs can be attributed to variations in intermolecular N-H···O interactions. researchgate.net This highlights the sensitivity of Raman spectroscopy to the crystalline environment.

Temperature-dependent Raman studies on L-leucine have revealed a structural phase transition at approximately 353 K, evidenced by modifications in the Raman spectra. scielo.br Such studies on (4R)-5-oxo-L-leucine could similarly elucidate its thermal stability and any temperature-induced phase changes.

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Computational Approaches to Ligand-Protein Interaction Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between a ligand, such as (4R)-5-oxo-L-leucine, and its protein target. These in silico techniques model the binding of the ligand into the active site of a protein, providing insights into the binding affinity, orientation, and key molecular interactions.

Molecular docking studies have been instrumental in various contexts, from understanding the activity of natural compounds to guiding the design of new therapeutic agents. For instance, in the study of leucine (B10760876) aminopeptidase (B13392206) inhibitors, molecular docking was used to screen virtual libraries of compounds and predict their binding to the enzyme's active site. nih.gov The process typically involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. nih.govrrsociology.ru The results are often scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction. rrsociology.ru

Key interactions identified through molecular docking often include:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Van der Waals forces: These are weaker, short-range interactions that also play a role in the stability of the ligand-protein complex. ekb.eg

The insights gained from molecular docking can guide further experimental studies, such as site-directed mutagenesis, to validate the importance of specific amino acid residues in the binding pocket. nih.gov Furthermore, these computational models can explain the structure-activity relationships observed for a series of related compounds, helping to rationalize why certain structural modifications lead to increased or decreased biological activity. ekb.eg

Interactive Table: Key Parameters in Molecular Docking Studies

| Parameter | Description | Relevance to (4R)-5-oxo-L-leucine |

| Binding Energy (kcal/mol) | The predicted change in Gibbs free energy upon binding of the ligand to the protein. More negative values indicate stronger binding. | Predicting the affinity of (4R)-5-oxo-L-leucine for its target proteins. |

| Ligand Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Understanding how the functional groups of (4R)-5-oxo-L-leucine are positioned to interact with active site residues. |

| Interacting Residues | The specific amino acids in the protein's active site that form bonds or have close contacts with the ligand. | Identifying the key determinants of binding specificity for (4R)-5-oxo-L-leucine. |

| Hydrogen Bond Network | The pattern of hydrogen bonds formed between the ligand and the protein. | Crucial for the directional and specific recognition of (4R)-5-oxo-L-leucine. |

| Hydrophobic Contacts | The non-polar interactions between the ligand and the protein. | Important for the overall stability of the (4R)-5-oxo-L-leucine-protein complex. |

Stereochemical Considerations in Biological Activity and Enzyme Specificity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological activity. Enzymes, being chiral molecules themselves, often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate or inhibitor. For (4R)-5-oxo-L-leucine, both the L-configuration of the leucine backbone and the (4R) configuration at the chiral center of the pyroglutamate (B8496135) ring are likely to be crucial for its interaction with biological targets.

The importance of stereochemistry is a well-established principle in enzymology and drug design. scitechnol.com For example, studies on leucine dehydrogenase have shown that while it preferentially binds L-leucine, it can also accept other L-amino acids like valine and isoleucine, but not their D-enantiomers. core.ac.uknih.gov This specificity arises from the precise arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that complements the stereochemistry of the natural substrate. core.ac.uknih.gov

In the context of (4R)-5-oxo-L-leucine, the (4R) configuration is a result of the stereospecific hydroxylation of L-leucine during its biosynthesis. nih.gov This specific stereochemistry is likely essential for its recognition by downstream enzymes or receptors. Any change in the stereochemistry at this position could lead to a significant loss of biological activity. This is a common theme in the structure-activity relationships of natural products, where even subtle changes in stereochemistry can have profound effects on biological function. d-nb.info

Interactive Table: Impact of Stereochemistry on Biological Activity

| Stereochemical Feature | Description | Significance for (4R)-5-oxo-L-leucine |

| L-configuration of Leucine | The specific spatial arrangement of the amino and carboxyl groups around the alpha-carbon of the leucine residue. | Essential for recognition by enzymes that process L-amino acids. nih.gov |

| (4R) configuration | The specific stereochemistry at the 4th position of the 5-oxoproline (pyroglutamate) ring. | A key determinant of the molecule's overall shape and its ability to fit into a specific binding site. nih.gov |

| Enzyme Stereospecificity | The ability of an enzyme to catalyze a reaction with only one enantiomer of a chiral substrate. scitechnol.com | The enzymes that metabolize or are targeted by (4R)-5-oxo-L-leucine are likely to be highly stereospecific. |

| Chiral Recognition | The process by which a chiral molecule (like an enzyme) interacts differently with the enantiomers of another chiral molecule. | The basis for the specific biological effects of (4R)-5-oxo-L-leucine. |

Applications of Isotopic Labeling for Mechanistic Elucidation in Biosynthesis and Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate the mechanisms of its biosynthesis. mdpi.com This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H. mdpi.com These labeled molecules can then be tracked as they are processed by enzymes and incorporated into other molecules.

In the context of (4R)-5-oxo-L-leucine, isotopic labeling can be used to:

Trace its biosynthetic pathway: By feeding cells with isotopically labeled L-leucine, researchers can follow the incorporation of the label into (4R)-5-oxo-L-leucine and other downstream metabolites. This can confirm the precursor-product relationship and identify any intermediates in the pathway.

Investigate its metabolism: Once formed, isotopically labeled (4R)-5-oxo-L-leucine can be introduced into a biological system to study how it is further metabolized. This can reveal whether the molecule is broken down, modified, or incorporated into larger biomolecules.

Probe enzyme mechanisms: Isotopic labeling can provide detailed information about the chemical steps of an enzymatic reaction. For example, the use of specifically labeled substrates can help to determine which bonds are broken and formed during catalysis.

The analysis of isotopically labeled compounds is typically performed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled molecules based on their mass or magnetic properties, respectively. mdpi.comtmiclinode.com

Interactive Table: Applications of Isotopic Labeling in Studying (4R)-5-oxo-L-leucine

| Application | Description | Example |

| Metabolic Flux Analysis | Quantifying the rates of metabolic reactions in a biological system. | Using ¹³C-labeled leucine to measure the rate of biosynthesis of (4R)-5-oxo-L-leucine. |

| Pathway Elucidation | Identifying the sequence of enzymatic reactions that lead to the formation of a metabolite. | Tracing the conversion of labeled L-leucine to (4R)-5-oxo-L-leucine to confirm the biosynthetic pathway. nih.gov |

| Enzyme Mechanism Studies | Investigating the detailed chemical steps of an enzyme-catalyzed reaction. | Using substrates with isotopes at specific positions to determine the mechanism of the enzyme that forms the 5-oxo-proline ring. |

| Pharmacokinetic Studies | Studying the absorption, distribution, metabolism, and excretion of a compound in an organism. | Administering labeled (4R)-5-oxo-L-leucine to an animal model to track its distribution and clearance. |

Designing Analogs for Probing Biochemical Mechanisms and Enzyme Substrate Specificity

The synthesis of structural analogs of a natural product is a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of (4R)-5-oxo-L-leucine, researchers can probe the importance of different functional groups for its biological activity and investigate the substrate specificity of the enzymes that interact with it.

The design of analogs can involve:

Modification of the leucine side chain: Altering the isobutyl group of the leucine residue can provide insights into the size and hydrophobicity of the binding pocket.

Alteration of the pyroglutamate ring: Modifications to the 5-oxoproline ring, such as changing the ring size or substituting the oxo group, can probe the importance of this structural motif for binding and activity.

Synthesis of stereoisomers: The synthesis of other stereoisomers of (4R)-5-oxo-L-leucine, such as the (4S) diastereomer, can definitively establish the importance of the natural stereochemistry for its biological function. d-nb.info

Introduction of reactive groups: Incorporating chemically reactive groups into the molecule can allow for the covalent labeling of its protein target, facilitating its identification and characterization.

These analogs are then tested in biological assays to determine how the structural changes affect their activity. This information is used to build a structure-activity relationship (SAR) profile, which can guide the design of more potent or selective compounds. For example, the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) has been widely used as a tool to inhibit glutamine-utilizing enzymes. caymanchem.com Similarly, analogs of (4R)-5-oxo-L-leucine could be designed to probe the mechanisms of the enzymes involved in its biosynthesis and metabolism.

Interactive Table: Strategies for Designing Analogs of (4R)-5-oxo-L-leucine

| Analog Design Strategy | Rationale | Expected Outcome |

| Varying the Leucine Side Chain | To probe the steric and hydrophobic requirements of the binding site. | Determine the optimal side chain for binding and activity. |

| Modifying the Pyroglutamate Ring | To investigate the role of the cyclic lactam structure in molecular recognition. | Understand the importance of the 5-oxoproline moiety for biological function. |

| Synthesizing Stereoisomers | To confirm the importance of the natural stereochemistry for activity. | A significant drop in activity for other stereoisomers would highlight the specificity of the biological target. d-nb.info |

| Introducing Photoaffinity Labels | To covalently label and identify the protein target(s). | Facilitate the isolation and identification of the receptor or enzyme that binds to (4R)-5-oxo-L-leucine. |

| Creating Truncated or Simplified Analogs | To identify the minimal structural components required for activity. | Define the pharmacophore of (4R)-5-oxo-L-leucine. |

Future Directions in 4r 5 Oxo L Leucine Academic Research

Emerging Synthetic Strategies for Scalable Production and Derivatization

The efficient and scalable synthesis of (4R)-5-oxo-L-leucine and its derivatives is paramount for facilitating in-depth research into its properties and applications. Current research is focused on developing novel synthetic routes that offer high yields, stereoselectivity, and cost-effectiveness.

One promising approach involves the use of pyroglutamic acid as a chiral precursor. researchgate.net Pyroglutamic acid, readily derived from the cyclization of glutamic acid, provides a cost-effective and chiral starting material. researchgate.net Its two distinct carbonyl groups, a lactam and a carboxylic acid, along with a lactam NH group, offer multiple sites for derivatization, enabling the synthesis of a wide array of molecules. researchgate.net

Another strategy focuses on the homologation of nucleophilic glycine-equivalents for the synthesis of sterically constrained 3-substituted pyroglutamic acids, which enhances the efficiency of Michael addition reactions. clockss.org The alkylation of lithium enolates derived from N-protected pyroglutamic esters is a common method for producing C4 substituted derivatives, although it often results in moderate yields and stereospecificity. clockss.org

Cross-metathesis of unsaturated amino acids represents another innovative route. A three-step process involving copper-catalyzed allylation of organozinc reagents derived from amino acids, followed by cross-metathesis with unsaturated ketones and hydrogenation, has been used to prepare various ω-oxo amino acids. whiterose.ac.ukwhiterose.ac.uk Furthermore, multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are being explored for the synthesis of complex peptide-like structures incorporating amino acid derivatives. mdpi.com

The table below summarizes some of the emerging synthetic strategies for pyroglutamic acid derivatives, which are analogous to (4R)-5-oxo-L-leucine.

| Synthetic Strategy | Key Features | Potential Advantages |

| Pyroglutamic Acid as Chiral Precursor | Utilizes readily available and inexpensive pyroglutamic acid. researchgate.net Allows for derivatization at multiple sites. researchgate.net | Cost-effective, provides a chiral starting point. researchgate.net |

| Homologation of Glycine-Equivalents | Involves Michael addition reactions to create 3-substituted pyroglutamic acids. clockss.org | Increases synthetic efficiency for specific substitutions. clockss.org |

| Alkylation of Lithium Enolates | Generates C4 substituted derivatives from N-protected pyroglutamic esters. clockss.org | A common method for introducing substituents at the C4 position. clockss.org |

| Cross-Metathesis of Unsaturated Amino Acids | A three-step process involving allylation, cross-metathesis, and hydrogenation. whiterose.ac.ukwhiterose.ac.uk | Flexible approach for creating a range of ω-oxo amino acids. whiterose.ac.ukwhiterose.ac.uk |

| Multicomponent Reactions (e.g., Ugi-4CR) | One-pot synthesis of complex molecules from three or more starting materials. mdpi.com | High atom economy and efficiency for generating diverse scaffolds. mdpi.com |

Unraveling Novel Biochemical Roles in Diverse Biological Systems (excluding human physiology)

While the metabolic pathways of L-leucine are well-documented, the specific biochemical roles of (4R)-5-oxo-L-leucine in non-human organisms are less understood and represent a significant area for future investigation.

In Plants: Amino acids are crucial for plant growth and development, acting as building blocks for proteins and precursors for various metabolites. mycsainc.com Pyroglutamic acid (5-oxoproline) has been shown to be involved in regulating amino acid metabolism in plants and can be converted to glutamate (B1630785). nih.gov Research on perennial ryegrass suggests that exogenous application of 5-oxoproline can enhance heat tolerance by up-regulating metabolic pathways involved in photosynthesis, respiration, and stress responses. nih.gov Future research could explore the specific role of (4R)-5-oxo-L-leucine in these processes and its potential as a biostimulant to improve crop resilience to environmental stressors. mycsainc.com

In Microorganisms: In bacteria such as Streptomyces, the related compound 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, is biosynthesized from lysine (B10760008). wikipedia.org DON acts as an inhibitor of various glutamine-utilizing enzymes, which are critical for nucleotide synthesis. wikipedia.orgnih.gov This suggests that oxo-amino acids can play a significant role in microbial metabolic regulation.

In the yeast Saccharomyces cerevisiae, 5-oxoproline is metabolized by the enzyme 5-oxoprolinase. oup.comuniprot.org The presence of this pathway, even in the apparent absence of the γ-glutamyl cycle enzyme γ-GCT, raises questions about the endogenous sources of 5-oxoproline and its physiological importance in yeast. oup.com Ketoleucine, or 4-methyl-2-oxopentanoate (B1228126), is a key intermediate in the leucine (B10760876) degradation pathway in yeast and is involved in the biosynthesis of L-leucine. ymdb.caresearchgate.net Investigating the specific enzymes and pathways that produce and utilize (4R)-5-oxo-L-leucine in various microbial species could reveal novel metabolic networks and potential targets for antimicrobial strategies. For instance, some L-pyroglutamic acid analogues have demonstrated antifungal activity against various plant pathogens. researchgate.netfrontiersin.org

The following table outlines potential research areas for the biochemical roles of (4R)-5-oxo-L-leucine in non-human systems.

| Organism Type | Potential Biochemical Roles of (4R)-5-oxo-L-leucine and Related Compounds |

| Plants | Regulation of amino acid metabolism, enhancement of stress tolerance (e.g., heat stress), potential as a biostimulant. mycsainc.comnih.gov |

| Bacteria | Inhibition of essential metabolic enzymes (as seen with DON), potential role in metabolic regulation and inter-species competition. wikipedia.orgnih.gov |

| Yeast | Involvement in amino acid degradation and biosynthesis pathways, potential role in cellular signaling and stress response. oup.comymdb.caresearchgate.net |

| Fungi | Potential as an antifungal agent, as demonstrated by the activity of L-pyroglutamic acid analogues against plant pathogens. researchgate.netfrontiersin.org |

Development of Advanced Research Tools and Methodologies for Oxo-Amino Acid Analysis and Manipulation

Advancements in analytical and manipulative tools are crucial for a deeper understanding of (4R)-5-oxo-L-leucine and other oxo-amino acids.

Analytical Methods: The analysis of oxo-amino acids presents a methodological challenge due to their instability and polarity. researchgate.net High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with derivatization to enhance detection sensitivity and selectivity. researchgate.netshimadzu.com Pre-column derivatization methods, using reagents like o-phthalaldehyde (B127526) (OPA), and post-column methods with reagents like ninhydrin (B49086) are common approaches. shimadzu.comlcms.cz The development of ultra-high-performance liquid chromatography (UHPLC) methods has significantly reduced analysis time while maintaining high resolution and sensitivity. lcms.cz